Diethyl 2-[(2,5-difluoroanilino)methylene]malonate
Description
Diethyl 2-[(2,5-difluoroanilino)methylene]malonate is a substituted malonate derivative featuring a 2,5-difluoroaniline moiety conjugated to a diethyl malonate backbone via a methylene linkage. This compound is synthesized through a condensation reaction between 2,5-difluoroaniline and diethyl 2-(ethoxymethylene)malonate under thermal conditions (90°C for 3 hours), achieving a near-quantitative yield (99%) . Its structure is confirmed by $ ^1H $ NMR spectroscopy, displaying characteristic signals for the N–H protons (δ 11.00 ppm), the malonate methylene group (δ 8.14 ppm), and ethoxy groups (δ 4.28 ppm and 1.38 ppm) . The compound serves as a key intermediate in synthesizing fluorinated quinolone derivatives, such as ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, via cyclization in high-boiling solvents like diphenyl ether .
Properties
IUPAC Name |
diethyl 2-[(2,5-difluoroanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-7-9(15)5-6-11(12)16/h5-8,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSBFIKKCPQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(2,5-difluoroanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2,5-difluoroaniline. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2,5-difluoroanilino)methylene]malonate can undergo various chemical reactions, including:
Nucleophilic substitution: The difluoroaniline moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Condensation: Reagents like acetic anhydride or acetyl chloride can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while hydrolysis can produce diethyl malonate and 2,5-difluoroaniline.
Scientific Research Applications
Diethyl 2-[(2,5-difluoroanilino)methylene]malonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl 2-[(2,5-difluoroanilino)methylene]malonate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoroaniline moiety can enhance the compound’s binding affinity and selectivity for these targets, leading to improved pharmacological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of diethyl 2-[(2,5-difluoroanilino)methylene]malonate can be contextualized by comparing it with analogs bearing varying substituents on the aniline ring. Below is a detailed analysis:
Key Observations
Substituent Effects on Yield and Reactivity: Electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) enhance electrophilicity at the malonate’s methylene group, facilitating cyclization into quinolones. The 2,5-difluoro derivative achieves the highest yield (99%) due to optimal electronic and steric effects , whereas the 4-fluoro analog shows reduced yield (55.7%), likely due to competing side reactions . Bulkier substituents (e.g., 4-bromo) may lower yields due to steric hindrance during cyclization .
Thermal Stability and Melting Points :
- Halogenated derivatives (4-fluoro, 4-chloro) exhibit distinct melting points (68–70°C and 63–65°C, respectively), correlating with molecular symmetry and intermolecular interactions . The 2,5-difluoro analog lacks reported melting point data, suggesting amorphous solid formation under standard conditions .
Applications in Heterocyclic Synthesis: Fluorinated derivatives (2,5-difluoro, 4-fluoro) are precursors to fluorinated quinolones, which exhibit enhanced antibacterial and anti-inflammatory activities due to fluorine’s electronegativity and bioavailability . Brominated analogs enable synthesis of pyrazoloquinolinones via nucleophilic substitution, leveraging bromine’s leaving-group ability .
Crystallographic and Hydrogen-Bonding Behavior :
- The 4-bromo derivative forms intramolecular N–H⋯O hydrogen bonds, stabilizing a six-membered ring in its crystal lattice . Such interactions are absent in simpler analogs, highlighting substituent-dependent molecular packing .
Electronic Effects on Acidity :
- All derivatives retain the active methylene group (pKa ~16.3 for diethyl malonate), but EWGs like fluorine slightly enhance acidity, promoting deprotonation in base-mediated reactions .
Biological Activity
Diethyl 2-[(2,5-difluoroanilino)methylene]malonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and research findings.
This compound has the following molecular formula:
- Molecular Formula : C13H14F2N2O4
- Molecular Weight : 302.25 g/mol
The structure includes a malonate moiety and a difluoroaniline group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. The difluoroaniline moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways related to inflammation and tumor growth.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.
Anticancer Activity
Preliminary studies suggest that this compound has potential anticancer effects. It has been evaluated against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in malignant cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Enzyme inhibition | Inhibited specific inflammatory enzymes |
Case Studies
-
Anti-inflammatory Study :
- In a controlled laboratory setting, this compound was administered to macrophage cell cultures. Results indicated a significant decrease in TNF-alpha and IL-6 levels, suggesting potent anti-inflammatory activity.
-
Anticancer Research :
- A study involving breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Research Findings
Several studies have investigated the structure-activity relationship (SAR) of similar compounds. The presence of fluorine atoms in the aniline ring appears crucial for enhancing biological activity. Modifications to the malonate moiety also affect potency and selectivity against various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
